REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[C:21]([Cl:22])=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][C:14]=1[Cl:23].C(N(CC)CC)C>C(Cl)Cl>[CH:12]([C:13]1[C:14]([Cl:23])=[CH:15][C:16]([C:17]([OH:19])=[O:18])=[CH:20][C:21]=1[Cl:22])=[O:11]
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Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=C(C(=O)O)C=C1Cl)Cl
|
Name
|
|
Quantity
|
82.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at -78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 liter 4-necked round-bottomed flask were place
|
Type
|
CUSTOM
|
Details
|
the temperature below -70° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
CUSTOM
|
Details
|
the temperature below -65° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed up slowly to room temperature
|
Type
|
STIRRING
|
Details
|
stirred during 90 minutes
|
Duration
|
90 min
|
Type
|
WASH
|
Details
|
washed with 2% aqueous sodium hydroxide (3×300 ml)
|
Type
|
WASH
|
Details
|
The combined basic layers were washed with hexane (2×250 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×200 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (1×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine (1×300 ml) and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then eliminated in a rotavap
|
Type
|
CUSTOM
|
Details
|
The resulted oily product was triturated with hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=C(C(=O)O)C=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.6 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |